Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a heterocyclic building block providing a structurally differentiated 2,7-naphthyridine scaffold for kinase inhibitor (Syk, FLT3, KDR, c-Kit) and narrow-spectrum anti-staphylococcal antibiotic discovery programs. • 1-Chloro substituent enables robust Co-catalyzed Negishi cross-coupling for rapid SAR exploration. • 3-Ethyl ester allows orthogonal hydrolysis to acid or hydrazide formation for further derivatization. • XLogP3 2.5, zero HBD, TPSA 52.1 Ų - favorable CNS drug design profile. • ≥97% purity. Consistent batch quality with analytical documentation. Global B2B shipping; standard R&D-use packaging.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 263881-19-2
Cat. No. B1400273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-chloro-2,7-naphthyridine-3-carboxylate
CAS263881-19-2
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C2C=NC=CC2=C1)Cl
InChIInChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3
InChIKeyOVAAPFCARFNISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate Overview


Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a heterocyclic building block belonging to the 2,7-naphthyridine isomer class, characterized by a chlorine atom at position 1 and an ethyl carboxylate ester at position 3 on the fused bipyridine ring system . With a molecular formula of C₁₁H₉ClN₂O₂, a molecular weight of 236.65 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area of 52.1 Ų, this compound occupies a distinct physicochemical space relative to its closest analogs . The 2,7-naphthyridine scaffold is notably less explored than the 1,8-naphthyridine isomer, offering differentiated electronic distribution and biological target engagement profiles [1].

Differentiation of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate from Analogs


The 2,7-naphthyridine scaffold exhibits fundamentally different nitrogen atom positioning compared to the more common 1,8-naphthyridine isomer, altering both electronic distribution and hydrogen-bonding capability [1]. Within the 2,7-series, substitution at the 1-position with chlorine versus bromine changes cross-coupling reactivity and lipophilicity (XLogP3: Cl = 2.5 vs. Br = 2.6), affecting both synthetic strategy and downstream physicochemical properties [2]. The ethyl ester at position 3 provides a balance of hydrolytic stability and steric accessibility distinct from the methyl ester (MW 222.63 vs. 236.65) or free carboxylic acid (MW 208.6), directly impacting solubility, membrane permeability, and amenability to subsequent derivatization . These quantifiable differences preclude generic substitution without altering synthetic outcomes or biological performance.

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: Quantitative Evidence vs. Analogs


Lipophilicity: Chloro vs. Bromo Analog

The target compound (ethyl 1-chloro-2,7-naphthyridine-3-carboxylate) has a computed XLogP3 of 2.5, compared to 2.6 for the 1-bromo analog (CAS 250674-54-5) [1]. This ΔXLogP3 of −0.1 reflects the lower lipophilicity of chlorine versus bromine, translating to marginally higher aqueous solubility and potentially improved oral absorption characteristics without sacrificing membrane permeability. The 1-chloro derivative thus offers a more favorable balance between solubility and permeability for early-stage medicinal chemistry optimization compared to the bromo congener.

Lipophilicity Drug-likeness Permeability

Cobalt-Catalyzed Cross-Coupling Reactivity

The 1-chloro substituent on the 2,7-naphthyridine scaffold enables efficient cobalt-catalyzed cross-coupling with organomagnesium and organozinc reagents. Using 5% CoCl₂ in THF, 1-chloro-2,7-naphthyridine (1b) reacts with 2-phenylethylmagnesium bromide to give the alkylated product in 82% isolated yield, and with MeMgCl to afford the methyl derivative in 98% yield [1]. With arylzinc halides under CoCl₂·2LiCl (5%) and HCO₂Na (50%), the coupling with 2-thienylzinc chloride proceeds in 60% yield [1]. These yields are notable given that Pd- and Ni-catalyzed cross-couplings on naphthyridine scaffolds frequently suffer from catalyst deactivation due to nitrogen coordination [1]. The chlorine atom provides sufficient reactivity for cross-coupling while offering greater chemoselectivity than the corresponding bromo analog in stepwise functionalization sequences (e.g., sequential Pd/Co catalysis on 1-chloro-4-iodo-2,7-naphthyridine) [1].

Cross-coupling Negishi reaction C–H functionalization

Microbiota-Sparing Anti-Staphylococcal Selectivity

2,7-Naphthyridine derivatives demonstrate selective antimicrobial activity exclusively against Staphylococcus aureus, with lead compound 10j achieving a MIC of 8 mg/L against this pathogen while sparing the commensal Lactobacillus crispatus [1]. Compound 10f exhibited ~100-fold stronger activity (MIC = 31 mg/L) than the majority of the library compounds [1]. This selectivity profile contrasts with broad-spectrum 1,8-naphthyridine antibiotics (e.g., nalidixic acid and fluoroquinolones) which disrupt both pathogenic and commensal bacteria, contributing to dysbiosis [1][2]. Both 10f and 10j demonstrated low cytotoxicity on fibroblast cell lines and no systemic toxicity in the Galleria mellonella in vivo model over a 5-day observation period [1]. Molecular dynamics simulations on the gyrase–DNA ternary complex supported stable binding of these 2,7-naphthyridine hydrazone derivatives, with 10j showing favorable MM/GBSA energetics driven by electrostatics and halogen bonding [1].

Antimicrobial selectivity Biofilm Microbiota-sparing

Ethyl Ester Derivatization Pathways

The ethyl ester at position 3 of 2,7-naphthyridine-3-carboxylate derivatives serves as a versatile synthetic handle. Wójcicka et al. reported the hydrolysis, chlorination, alkylation, and amination of 2,7-naphthyridine esters to generate hydrazides, which were subsequently condensed with aromatic aldehydes to yield a series of Schiff bases [1]. Eighteen of the 24 newly synthesized compounds were accepted for evaluation by the National Cancer Institute (NCI) 60-cell panel; the most active compound showed selective sensitivity toward central nervous system cancer (SF-539), with GI₅₀ = 0.70 µM, total growth inhibition (TGI), and LC₅₀ = 5.7 µM [1][2]. The ethyl ester provides a balance of reactivity—more hydrolytically stable than the methyl ester for storage, yet more readily cleaved than tert-butyl esters for on-demand liberation of the carboxylic acid—making it the preferred ester for multi-step synthetic sequences.

Ester hydrolysis Hydrazide Schiff base Antitumor

Physicochemical Profile vs. Methyl Ester and Free Acid

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate (MW 236.65, TPSA 52.08 Ų, HBD 0, HBA 4, rotatable bonds 3) occupies a distinct position in physicochemical space relative to its closest analogs . The methyl ester analog (CAS 1250443-81-2, MW 222.63) is lighter but offers fewer rotatable bonds (2 vs. 3), potentially limiting conformational flexibility for target engagement . The free acid (CAS 2167253-71-4, MW 208.6) introduces a hydrogen bond donor, increasing TPSA and reducing membrane permeability while requiring activation for amide coupling . The ethyl ester's combined properties—zero HBD, moderate TPSA, and XLogP3 of 2.5—place it within favorable oral drug-likeness space (Rule of Five compliance) while providing a rotatable bond count that supports induced-fit binding without excessive entropic penalty.

Physicochemical properties Drug-likeness Solubility

Application Scenarios for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate


Kinase Inhibitor Library Synthesis via Cobalt Cross-Coupling

Targeting the Syk, FLT3, KDR, or c-Kit kinase family, research teams should select ethyl 1-chloro-2,7-naphthyridine-3-carboxylate as the core scaffold for diversity-oriented synthesis. The 1-chloro substituent enables robust cobalt-catalyzed Negishi cross-coupling with arylzinc halides (60% yield with heteroarylzinc reagents) while avoiding the catalyst deactivation observed with Pd/Ni systems on naphthyridines [1]. The 2,7-naphthyridine isomer, explicitly claimed in kinase inhibitor patents (US 8,546,370, EP 2504336 B1), provides a structurally differentiated alternative to 1,8-naphthyridine-based inhibitors [2]. The ethyl ester can be subsequently hydrolyzed to the carboxylic acid for amide coupling or converted to hydrazides for further elaboration, enabling rapid SAR exploration around the 3-position.

Microbiota-Sparing Antibacterial Development

For programs developing narrow-spectrum anti-staphylococcal agents that preserve the host microbiome, the 2,7-naphthyridine scaffold offers demonstrated selectivity: lead compounds from this class achieve MIC values as low as 8 mg/L against S. aureus while sparing L. crispatus, with confirmed in vivo safety in the Galleria mellonella model [1]. Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate serves as the entry point for synthesizing hydrazide intermediates that, upon condensation with aromatic aldehydes, generate Schiff base derivatives with gyrase/topoisomerase IV inhibitory activity and favorable halogen-bonding interactions identified by molecular dynamics simulations (MM/GBSA on PDB 6Z1A) [1]. This application scenario is specifically enabled by the 2,7-isomer—1,8-naphthyridine antibiotics (e.g., fluoroquinolones) lack this microbiota-sparing selectivity [1].

CNS Cancer-Targeted Antitumor Derivative Synthesis

Research groups focused on central nervous system cancers should utilize ethyl 1-chloro-2,7-naphthyridine-3-carboxylate as a precursor for hydrazide-Schiff base libraries. Derivatives synthesized from this ester have demonstrated selective activity against the SF-539 CNS cancer cell line with GI₅₀ = 0.70 µM in NCI 60-cell panel screening [1]. The ethyl ester's XLogP3 of 2.5 and zero H-bond donor count favor blood-brain barrier penetration, a critical requirement for CNS therapeutics that differentiates it from the more polar free acid form (which introduces an HBD and reduces passive permeability) [2]. The chlorine substituent further provides a handle for late-stage functionalization via cross-coupling to optimize CNS penetration and target engagement.

Fluorescent Probe Development

The 2,7-naphthyridine scaffold, when arylated via cobalt-catalyzed cross-coupling, yields polyfunctional naphthyridines with exceptional fluorescence properties—quantum efficiencies reaching 95% and excited-state lifetimes up to 12 ns [1]. Starting from ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, the 1-chloro position can be functionalized with aryl groups to modulate photophysical properties, while the 3-ethyl ester serves as an orthogonal handle for bioconjugation (via hydrolysis to acid followed by amide coupling to biomolecules). This dual functionalization capability makes this building block uniquely suited for developing fluorescent chemical probes for target engagement studies.

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